methyl N-(azetidin-3-yl)carbamate hydrochloride

Purity Specification Quality Control Building Block Sourcing

Researchers using piperidine-based carbamates encounter N-dealkylation and oxazolidine metabolite formation that confound ADME profiles. Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7) is a strained four-membered azetidine carbamate that resists these metabolic pathways, enabling cleaner covalent inhibitor SAR exploration. • Validated MAGL/NAAA warhead precursor-crystal structures confirm catalytic serine carbamoylation. • ≥98% purity minimizes impurity-driven side reactions in multi-step sequences. • Hydrochloride salt provides immediate aqueous solubility for N-alkylation, N-arylation, or N-acylation under mild conditions. Standard global shipping for R&D quantities.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.6 g/mol
CAS No. 1803610-94-7
Cat. No. B1430572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(azetidin-3-yl)carbamate hydrochloride
CAS1803610-94-7
Molecular FormulaC5H11ClN2O2
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESCOC(=O)NC1CNC1.Cl
InChIInChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H
InChIKeyVCQNSWJWLHZDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7): Physicochemical and Regulatory Baseline for Scientific Procurement


Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7) is a heterocyclic amine-carbamate hydrochloride salt with molecular formula C₅H₁₁ClN₂O₂ and molecular weight 166.61 g/mol . The compound comprises a four-membered azetidine ring bearing a 3-aminocarbamate functional group, presented as the hydrochloride salt form for enhanced handling and storage characteristics . Under the European Chemicals Agency (ECHA) Classification and Labelling Inventory, this compound is notified with hazard classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), which inform appropriate laboratory handling and procurement considerations [1].

Why Methyl N-(azetidin-3-yl)carbamate hydrochloride Cannot Be Interchanged with Generic Azetidine or Piperidine Carbamate Analogs in Drug Discovery


Azetidine-containing carbamates exhibit ring-size-dependent pharmacological behavior that precludes simple substitution with larger-ring analogs such as piperidine or pyrrolidine derivatives. In a direct comparative metabolism study of serotonin-4 partial agonists, azetidine-based compounds showed fundamentally altered metabolic profiles compared to piperidine and pyrrolidine isosteres—specifically, azetidines were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites, whereas piperidine analogs underwent both pathways [1]. This differential metabolism translates to distinct dispositional properties and pharmacokinetic outcomes in vivo, meaning that an azetidine-3-yl carbamate building block cannot be freely interchanged with a piperidin-4-yl carbamate equivalent without altering downstream ADME parameters. Furthermore, within the azetidine class itself, the methyl carbamate substitution on the 3-amino position confers specific steric and electronic properties distinct from tert-butyl carbamate (Boc), benzyl carbamate (Cbz), or other N-protected variants that affect synthetic utility and stability [2].

Quantitative Differentiation Evidence for Methyl N-(azetidin-3-yl)carbamate hydrochloride Versus Closest Analogs


Purity and Supply Specification: Methyl N-(azetidin-3-yl)carbamate hydrochloride Achieves 98% Purity with Multiple Vendor Validation

Methyl N-(azetidin-3-yl)carbamate hydrochloride (CAS 1803610-94-7) is commercially available with documented purity specifications of 98% (Leyan) and ≥95% (Sigma-Aldrich, CymitQuimica), representing a consistent quality baseline across reputable suppliers . The hydrochloride salt form of methyl N-(azetidin-3-yl)carbamate demonstrates quantifiable stability advantages in solid-state storage at 2-8°C, with Sigma-Aldrich specifying ambient shipping temperature tolerance (Normal) for the powder form . This contrasts with the free base analog methyl N-(azetidin-3-yl)carbamate (CAS 1263281-31-7), which requires room temperature shipping and has a lower molecular weight (130.15 g/mol vs. 166.61 g/mol) and different handling characteristics . The free base exhibits different computed properties including TPSA 50.36 Ų and LogP -0.6858, while the hydrochloride salt offers distinct solubility and formulation properties preferred for aqueous reaction conditions .

Purity Specification Quality Control Building Block Sourcing

Azetidine Scaffold Differentiation: Ring Size-Driven Basicity and Conformational Properties Versus Piperidine and Pyrrolidine Analogs

The azetidine core in methyl N-(azetidin-3-yl)carbamate hydrochloride confers distinct physicochemical properties relative to larger cyclic amine scaffolds. Azetidine (unsubstituted parent) has a conjugate acid pKa of 11.29 in aqueous solution, which is measurably higher than larger-ring cyclic amines, indicating enhanced basicity that affects protonation state and binding interactions at physiological pH [1]. The four-membered ring exhibits a non-planar conformation with a ring-flipping barrier estimated at 5.27 kJ mol⁻¹, compared to 6.02 kJ mol⁻¹ for cyclobutane, and vicinal coupling constants of J₃,₄cis ≈ 7.5 Hz and J₃,₄trans ≈ 3.0 Hz that are diagnostically distinct from five- and six-membered ring analogs [2]. FDA-approved drugs including baricitinib, cobimetinib, and azelnidipine incorporate the azetidine motif specifically to achieve enhanced metabolic stability, receptor selectivity, and pharmacokinetic profiles that piperidine or pyrrolidine alternatives do not replicate [3].

Physicochemical Properties Scaffold Selection Medicinal Chemistry Design

Metabolic Fate Differentiation: Azetidine Carbamates Resist N-Dealkylation and Cyclized Oxazolidine Formation Compared to Piperidine Analogs

In a systematic evaluation of heterocyclic replacements for a serotonin-4 partial agonist series, azetidine-based analogs demonstrated fundamentally distinct metabolic profiles compared to piperidine and pyrrolidine counterparts. Piperidine-containing compounds (including the first-generation lead TBPT) underwent N-dealkylation to M1 and formed an unusual cyclized oxazolidine metabolite M2, which became the predominant circulating species in human plasma [1]. In contrast, second-generation azetidine-based 5-HT₄ partial agonists were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; instead, oxidation occurred on the isoxazole ring periphery [2]. 4-Substituted piperidine and pyrrolidine analogs retained similar target potency but continued to exhibit the same problematic N-dealkylation and oxazolidine formation pathways, whereas only the azetidine replacement successfully diverted metabolism away from these routes [3].

Drug Metabolism ADME Metabolic Stability Pharmacokinetics

Carbamate Warhead Reactivity: Methyl Carbamate Offers Tunable Electrophilicity Distinct from tert-Butyl and Benzyl Carbamate Protecting Groups

Carbamates function as covalent serine hydrolase inhibitors through nucleophilic attack by the conserved active-site serine residue, with the electrophilicity of the carbamate carbonyl tuned by the nature of the O-substituent and N-substituent [1]. Methyl N-(azetidin-3-yl)carbamate hydrochloride presents a methyl carbamate warhead (O-methyl) that occupies a distinct position in the electrophilicity spectrum compared to tert-butyl carbamates (Boc-protected analogs) and benzyl carbamates (Cbz-protected analogs) [2]. In the context of azetidine-derived carbamates, parallel medicinal chemistry approaches have demonstrated that 3-substituted azetidine carbamates function as irreversible MAGL inhibitors, with inhibitor-bound crystal structures confirming covalent modification of the catalytic serine [3]. The methyl carbamate O-substituent provides minimal steric bulk (compared to tert-butyl) while maintaining sufficient electrophilicity for enzyme acylation, offering a differentiated reactivity profile relevant for probe design and lead optimization [4].

Covalent Inhibition Serine Hydrolase Carbamate Electrophilicity Chemical Biology

Evidence-Backed Procurement Scenarios for Methyl N-(azetidin-3-yl)carbamate hydrochloride in Drug Discovery and Chemical Biology


Scaffold for Serine Hydrolase Covalent Inhibitor Design (MAGL, FAAH, NAAA)

Methyl N-(azetidin-3-yl)carbamate hydrochloride serves as a direct precursor for generating 3-substituted azetidine carbamate irreversible inhibitors of serine hydrolases including monoacylglycerol lipase (MAGL) and N-acylethanolamine acid amidase (NAAA). Crystal structures of inhibitor-bound MAGL have confirmed covalent modification of the catalytic serine by azetidine-derived carbamates [1]. The methyl carbamate warhead provides tunable electrophilicity distinct from larger protecting groups, enabling structure-activity relationship (SAR) exploration of covalent inhibitor potency and selectivity [2]. The 3-amino substitution position on the azetidine ring is the established attachment point for diverse N-substituents that modulate enzyme isoform selectivity and pharmacokinetic properties [3].

Metabolically Stable Heterocyclic Building Block for CNS-Targeted Programs

Azetidine-containing compounds demonstrate altered metabolic profiles compared to piperidine and pyrrolidine isosteres, specifically showing resistance to N-dealkylation and cyclized oxazolidine metabolite formation [1]. This property is particularly valuable for central nervous system (CNS) drug discovery programs where minimizing active or reactive metabolites is a key optimization goal. The hydrochloride salt form provides immediate aqueous solubility for synthetic manipulation under mild conditions, facilitating the construction of lead-like molecules with improved metabolic stability profiles [2]. FDA-approved CNS-active drugs incorporating the azetidine motif validate this scaffold's utility in neurological and psychiatric indications [3].

Late-Stage Functionalization Intermediate for Azetidine-Containing Lead Optimization

The free secondary amine in the azetidine ring of methyl N-(azetidin-3-yl)carbamate hydrochloride (following appropriate handling of the hydrochloride salt) serves as a versatile nucleophilic handle for late-stage diversification via N-alkylation, N-arylation, or N-acylation. Azetidine-based ligands are established as efficient auxiliaries in asymmetric catalysis and late-stage drug functionalization [1]. The 98% purity specification (Leyan) and ≥95% purity (multiple vendors) ensure reliable performance in multi-step synthetic sequences where impurity-driven side reactions could compromise yield and purity of advanced intermediates [2]. The compound's MDL number (MFCD26936080) and standard CAS registry facilitate reproducible procurement across global supply chains [3].

Physicochemical Property Modulation in Lead Optimization Campaigns

The azetidine scaffold in methyl N-(azetidin-3-yl)carbamate hydrochloride offers a distinct combination of sp³-rich character, conformational rigidity, and ring strain that can favorably alter aqueous solubility, metabolic stability, and target binding kinetics when incorporated into larger molecules [1]. The parent azetidine's pKa of 11.29 confers enhanced basicity relative to larger cyclic amines, enabling predictable modulation of protonation state at physiological pH [2]. These physicochemical properties support the use of this building block in lead optimization campaigns where improving solubility, reducing lipophilicity, or enhancing metabolic stability is required without sacrificing target engagement [3].

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